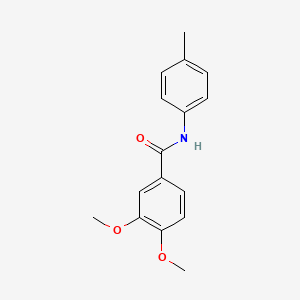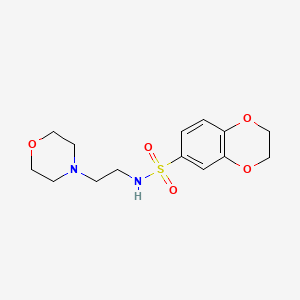
5-methyl-N-1-naphthyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-1-naphthyl-3-furamide, also known as MNFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. MNFA is a furan derivative that has a unique molecular structure, which makes it an interesting subject for scientific research.
科学的研究の応用
5-methyl-N-1-naphthyl-3-furamide has been studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, 5-methyl-N-1-naphthyl-3-furamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 5-methyl-N-1-naphthyl-3-furamide has been investigated for its potential as a plant growth regulator and as a pesticide. In environmental science, 5-methyl-N-1-naphthyl-3-furamide has been studied for its potential as a water treatment agent.
作用機序
5-methyl-N-1-naphthyl-3-furamide exerts its biological effects through various mechanisms, including the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis. 5-methyl-N-1-naphthyl-3-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 5-methyl-N-1-naphthyl-3-furamide has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer. Additionally, 5-methyl-N-1-naphthyl-3-furamide has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-1-naphthyl-3-furamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the modulation of cell signaling pathways. 5-methyl-N-1-naphthyl-3-furamide has also been shown to have anti-cancer and anti-microbial effects.
実験室実験の利点と制限
One advantage of using 5-methyl-N-1-naphthyl-3-furamide in lab experiments is its unique molecular structure, which makes it a useful tool for investigating the mechanisms of action of various biological processes. Additionally, 5-methyl-N-1-naphthyl-3-furamide has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using 5-methyl-N-1-naphthyl-3-furamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for 5-methyl-N-1-naphthyl-3-furamide research, including investigating its potential as a therapeutic agent for various diseases, exploring its applications in agriculture as a plant growth regulator and pesticide, and investigating its potential as a water treatment agent. Additionally, further studies are needed to elucidate the mechanisms of action of 5-methyl-N-1-naphthyl-3-furamide and to optimize its synthesis methods for improved yields and purity.
Conclusion:
In conclusion, 5-methyl-N-1-naphthyl-3-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of science. 5-methyl-N-1-naphthyl-3-furamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has potential as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanisms of action of 5-methyl-N-1-naphthyl-3-furamide and to optimize its synthesis methods for improved yields and purity.
合成法
5-methyl-N-1-naphthyl-3-furamide can be synthesized through several methods, including the reaction of 5-methylfurfural with 1-naphthylamine in the presence of a catalyst. Another method involves the reaction of 5-methylfurfural with 1-naphthol in the presence of an acid catalyst. The yield of 5-methyl-N-1-naphthyl-3-furamide is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.
特性
IUPAC Name |
5-methyl-N-naphthalen-1-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-9-13(10-19-11)16(18)17-15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAEQNRKWUOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)



![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)



